molecular formula C29H31N3O3S B2827490 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline CAS No. 866843-32-5

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline

Cat. No.: B2827490
CAS No.: 866843-32-5
M. Wt: 501.65
InChI Key: HBVCOMMFVUSKFI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group, an ethoxy group at the 6-position, and a phenylsulfonyl group at the 3-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethylphenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring substituted with a 2,3-dimethylphenyl group.

    Quinoline derivatives: Compounds with a quinoline ring structure, often used in medicinal chemistry.

Uniqueness

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and phenylsulfonyl groups enhances its potential as a versatile building block in synthetic chemistry and its potential biological activities.

Biological Activity

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline is a synthetic compound with potential therapeutic applications. Its complex structure includes a quinoline core, which is known for various biological activities, particularly in pharmacology. This article examines the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C28H29N3O3S
  • Molecular Weight : 487.6 g/mol
  • CAS Number : 866843-31-4

The compound features a benzenesulfonyl group and a piperazine moiety, which are known to enhance pharmacological properties such as receptor binding and metabolic stability.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study evaluated various piperazine derivatives and found significant improvements in depressive behaviors when tested in forced swim and tail suspension tests . The mechanism is thought to involve modulation of serotonin and norepinephrine pathways.

Antimicrobial Properties

Compounds containing both sulfonamide and quinoline groups have shown promising antimicrobial activities. A comparative analysis indicated that these compounds can inhibit bacterial growth effectively, particularly against Gram-positive bacteria . The sulfonamide group is known for its role in disrupting folate synthesis in bacteria, which may contribute to the observed antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the ethoxy group can significantly influence binding affinity and selectivity towards target receptors. For example, variations in substituents on the piperazine nitrogen can alter the pharmacokinetic profiles and enhance efficacy against specific targets .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, researchers administered varying doses of a piperazine derivative similar to our compound. The results showed a dose-dependent reduction in immobility time during forced swim tests, indicating significant antidepressant effects compared to control groups .

Case Study 2: Antitumor Efficacy

A study focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast cancer cells. This suggests potential for further development as an anticancer agent .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-4-35-23-13-14-26-25(19-23)29(28(20-30-26)36(33,34)24-10-6-5-7-11-24)32-17-15-31(16-18-32)27-12-8-9-21(2)22(27)3/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVCOMMFVUSKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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